molecular formula C6H7F3N2 B12815820 [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine

[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine

Cat. No.: B12815820
M. Wt: 164.13 g/mol
InChI Key: LCQXEQCKDWZCIF-UHFFFAOYSA-N
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Description

[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine: is a chemical compound that features a trifluoromethyl group attached to a pyrrole ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This reaction is carried out using copper(II) triflate (Cu(OTf)2) as a catalyst, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 35°C, yielding the desired product with excellent regioselectivity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as a methyl group.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the methanamine group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce [4-methyl-1H-pyrrol-3-yl]methanamine.

Scientific Research Applications

Chemistry: In chemistry, [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, this compound can be used to study the effects of trifluoromethylated pyrroles on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and efficacy of drug candidates.

Industry: In the industrial sector, this compound is utilized in the development of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness in pest control.

Mechanism of Action

The mechanism of action of [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Trifluoromethane (H–CF3): A simple trifluoromethyl compound used in various chemical reactions.

    1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.

    Hexafluoroacetone (F3C–CO–CF3): A trifluoromethyl ketone used in organic synthesis.

Uniqueness: What sets [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine apart from these similar compounds is its pyrrole ring structure combined with the trifluoromethyl and methanamine groups

Properties

Molecular Formula

C6H7F3N2

Molecular Weight

164.13 g/mol

IUPAC Name

[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,11H,1,10H2

InChI Key

LCQXEQCKDWZCIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)CN

Origin of Product

United States

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